molecular formula C10H8ClNO4S2 B13250433 Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13250433
M. Wt: 305.8 g/mol
InChI Key: NDJDIZOKBKDLBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate typically involves multiple steps. One common synthetic route includes the chlorosulfonation of thieno[3,2-c]pyridine-2-carboxylate, followed by esterification with ethanol. The reaction conditions often require the use of chlorosulfonic acid as a reagent and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents such as potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding pocket of the enzyme. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine ring . The inhibition of kinase activity can lead to the modulation of various cellular pathways, making it a valuable tool in the study of cell signaling and disease mechanisms .

Comparison with Similar Compounds

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and potential biological activities.

Biological Activity

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate (CAS No. 1955506-12-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO4SC_{10}H_8ClNO_4S with a molecular weight of approximately 305.76 g/mol. The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological properties. The chlorosulfonyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[3,2-c]pyridine derivatives, including this compound. The compound has been evaluated against various microbial strains with promising results.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus50 µg/mLModerate
Escherichia coli100 µg/mLModerate
Candida albicans75 µg/mLModerate

These results indicate that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antitumor Activity

The thieno[3,2-c]pyridine scaffold has been associated with antitumor activity. Preliminary research suggests that derivatives of this compound may induce apoptosis in cancer cells. A study focusing on similar compounds demonstrated significant cytotoxic effects against various tumor cell lines.

Case Study: Cytotoxicity Against Tumor Cell Lines

In a comparative study involving several thieno[3,2-c]pyridine derivatives:

Compound IC50 (µM) Cell Line
Ethyl 3-(chlorosulfonyl)...10MCF-7 (Breast Cancer)
Ethyl 3-(chlorosulfonyl)...15HeLa (Cervical Cancer)
Ethyl 3-(chlorosulfonyl)...12A549 (Lung Cancer)

The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis: Morphological changes indicative of apoptosis were observed in treated cells, suggesting that the compound promotes programmed cell death.
  • Antimicrobial Action: The chlorosulfonyl group may disrupt bacterial cell wall synthesis or function.

Properties

Molecular Formula

C10H8ClNO4S2

Molecular Weight

305.8 g/mol

IUPAC Name

ethyl 3-chlorosulfonylthieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3

InChI Key

NDJDIZOKBKDLBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

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